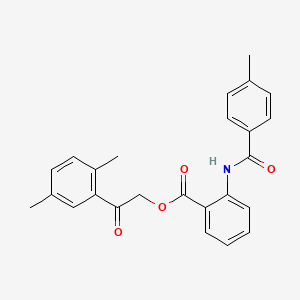![molecular formula C22H22Cl2N6O2 B11620192 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11620192.png)
1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Coupling reactions using appropriate halogenated precursors and palladium-catalyzed cross-coupling techniques.
- Reaction conditions: Solvent (e.g., toluene), temperature (80-120°C), and catalyst (e.g., Pd(PPh₃)₄).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Continuous flow reactors for better control of reaction conditions.
- Use of automated systems for precise addition of reagents and control of temperature and pressure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Urea Core:
- Reacting 3,4-dichloroaniline with an isocyanate derivative to form the urea core.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to reflux), and catalyst (e.g., triethylamine).
化学反応の分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
-
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Low temperatures, inert atmosphere.
-
Substitution:
- Reagents: Halogenated compounds, nucleophiles.
- Conditions: Solvent (e.g., acetonitrile), temperature (room temperature to reflux).
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products may include amine derivatives.
- Substitution reactions can yield a variety of substituted urea derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
- Investigated for its biological activity, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Explored for its potential use in agricultural chemicals, such as herbicides or fungicides.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea depends on its specific application. In medicinal chemistry, it may act by:
-
Binding to Enzymes or Receptors:
- Inhibiting enzyme activity by binding to the active site.
- Modulating receptor activity by acting as an agonist or antagonist.
-
Molecular Targets and Pathways:
- Targeting specific proteins involved in disease pathways, such as kinases or G-protein coupled receptors.
- Affecting cellular signaling pathways, leading to changes in cell behavior.
類似化合物との比較
- 1-(3,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea
- 1-(3,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-chlorophenyl)amino]methylidene}urea
Uniqueness:
- The presence of the ethoxy group in 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.
- Differences in substituents can lead to variations in chemical reactivity and biological activity, making this compound distinct in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C22H22Cl2N6O2 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-ethoxyphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C22H22Cl2N6O2/c1-4-32-19-8-6-5-7-18(19)28-21(29-20-25-13(2)11-14(3)26-20)30-22(31)27-15-9-10-16(23)17(24)12-15/h5-12H,4H2,1-3H3,(H3,25,26,27,28,29,30,31) |
InChIキー |
HARXSLFCNNFZRR-UHFFFAOYSA-N |
異性体SMILES |
CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-5-[4-(dimethylamino)phenyl]-4-(1-hydroxyethylidene)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11620111.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11620121.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620132.png)
![1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11620135.png)
![6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620141.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11620146.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620147.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11620150.png)




![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)
